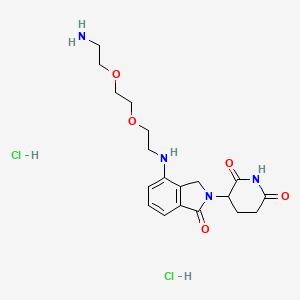

Lenalidomide 4'-PEG2-amine dihydrochloride

Description

Evolution of Protein Degradation Strategies in Chemical Biology

The concept of controlled protein degradation is not new to cellular biology. Eukaryotic cells possess two primary pathways for protein disposal: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway. vipergen.com The UPS typically removes short-lived and misfolded soluble proteins, while the autophagy-lysosome pathway handles long-lived proteins, protein aggregates, and entire organelles. vipergen.com

The journey to therapeutically harnessing these systems has been a multi-decade endeavor. Key milestones in understanding and manipulating cellular protein degradation are outlined below:

| Decade | Key Developments | Significance |

| 1960s | The term "autophagy" was coined to describe the process of cells self-digesting their components via lysosomes. protein-degradation.org | Foundational understanding of a major cellular degradation pathway. |

| Late 1970s - 1980s | Discovery of the non-lysosomal, ATP-dependent proteolytic pathway involving a small protein later identified as ubiquitin. protein-degradation.orgcaltech.edu The 26S proteasome, the complex that degrades ubiquitin-tagged proteins, was also identified. protein-degradation.org | Elucidation of the ubiquitin-proteasome system, a cornerstone of targeted protein degradation. |

| 1990s | The first autophagy-related genes (ATGs) were identified, providing a genetic basis for this degradation pathway. protein-degradation.org | Opened the door to genetic and molecular studies of autophagy. |

| Early 2000s | The concept of Proteolysis-Targeting Chimeras (PROTACs) was introduced, representing the first engineered small molecules designed to induce targeted protein degradation. nih.gov | Proof-of-concept for hijacking the UPS for therapeutic purposes. |

| 2010s | The molecular mechanism of thalidomide (B1683933) and its analogs (IMiDs) was elucidated, revealing them to be "molecular glues" that induce the degradation of specific proteins. nih.govresearchgate.net This discovery was a serendipitous breakthrough in the TPD field. researchgate.netyoutube.com | Established a new class of protein degraders and validated the therapeutic potential of this approach. |

The evolution of these strategies has shifted the paradigm of drug discovery from simple inhibition to the induced degradation of pathogenic proteins, offering a powerful tool to combat a wide range of diseases. nih.govnih.gov

Principles of Molecular Glue Degraders (MGDs) and Induced Proximity

Molecular Glue Degraders (MGDs) are small molecules that function by inducing or stabilizing the interaction between an E3 ubiquitin ligase and a target protein that would not normally interact. emolecules.comresearchgate.net This induced proximity effectively "glues" the target protein to the E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. emolecules.comnih.gov

The core principle behind MGDs is induced proximity , a concept that has gained significant traction in pharmacology. nih.govirbbarcelona.org This strategy is not limited to protein degradation and can be applied to modulate other cellular processes. nih.gov In the context of MGDs, the small molecule acts as a molecular matchmaker, creating a novel protein-protein interaction surface on the E3 ligase, which is then recognized by the target protein. nih.gov

Mechanism of Action of Molecular Glue Degraders:

Binding to E3 Ligase: The MGD binds to a specific E3 ubiquitin ligase, often to a substrate receptor component of the ligase complex. emolecules.comnih.gov

Ternary Complex Formation: This binding event alters the surface of the E3 ligase, creating a new binding site for a "neosubstrate" – the target protein. nih.govresearchgate.net The MGD, E3 ligase, and target protein form a stable ternary complex. vipergen.com

Ubiquitination: The close proximity of the target protein to the E3 ligase within the ternary complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein. nih.gov

Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. nih.govresearchgate.net

A key advantage of molecular glues is their often smaller size and more traditional drug-like properties compared to other TPD modalities like PROTACs. researchgate.net This can lead to better cell permeability and pharmacokinetic properties. The discovery of MGDs has opened up new avenues for targeting proteins that lack traditional binding pockets and were therefore considered undruggable. emolecules.comchemdiv.com

Immunomodulatory Imide Drugs (IMiDs) as a Foundational Class of Molecular Glues

The discovery of Immunomodulatory Imide Drugs (IMiDs) as molecular glues was a landmark event in the field of targeted protein degradation. researchgate.netnih.gov IMiDs are derivatives of thalidomide and include clinically important drugs like lenalidomide (B1683929) and pomalidomide (B1683931). oup.com For decades, the precise mechanism of action of these drugs was unknown. nih.gov

In 2010, it was discovered that thalidomide directly binds to the protein Cereblon (CRBN). nih.gov CRBN is a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. nih.govnih.gov Subsequent research revealed that IMiDs act as molecular glues, modulating the substrate specificity of the CRL4-CRBN complex. nih.gov

The binding of an IMiD to CRBN creates a new surface that recruits specific proteins, known as neosubstrates, for ubiquitination and degradation. nih.govbiorxiv.org The specific neosubstrates targeted depend on the particular IMiD. For example, lenalidomide induces the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells, leading to their death. nih.govashpublications.org It also promotes the degradation of casein kinase 1α (CK1α) in myelodysplastic syndrome with a 5q deletion. nih.gov

Key IMiDs and Their Primary Neosubstrates:

| IMiD | Primary Neosubstrates | Therapeutic Context |

| Thalidomide | IKZF1, IKZF3 nih.govnih.gov | Multiple Myeloma |

| Lenalidomide | IKZF1, IKZF3, CK1α nih.govdrugbank.com | Multiple Myeloma, Myelodysplastic Syndrome |

| Pomalidomide | IKZF1, IKZF3 nih.govoup.com | Multiple Myeloma |

The serendipitous discovery of the mechanism of IMiDs has provided a powerful proof-of-concept for the therapeutic potential of molecular glue degraders and has catalyzed the development of rational design strategies for novel MGDs targeting a broader range of proteins. researchgate.netnih.govbiocentury.com

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H28Cl2N4O5 |

|---|---|

Molecular Weight |

463.4 g/mol |

IUPAC Name |

3-[7-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;dihydrochloride |

InChI |

InChI=1S/C19H26N4O5.2ClH/c20-6-8-27-10-11-28-9-7-21-15-3-1-2-13-14(15)12-23(19(13)26)16-4-5-17(24)22-18(16)25;;/h1-3,16,21H,4-12,20H2,(H,22,24,25);2*1H |

InChI Key |

RFRZCOFHURLZLN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCN.Cl.Cl |

Origin of Product |

United States |

Lenalidomide As a Cereblon Crbn E3 Ubiquitin Ligase Modulator in Research

Discovery and Mechanistic Elucidation of Cereblon as the Primary Target of IMiDs

The journey to understanding the mechanism of action of immunomodulatory drugs (IMiDs), including thalidomide (B1683933) and its more potent analog lenalidomide (B1683929), culminated in the landmark discovery of Cereblon (CRBN) as their primary direct molecular target. nih.govjst.go.jprsc.org Initially, the therapeutic effects of these drugs, such as their anti-angiogenic and immunomodulatory properties, were well-documented, but the underlying protein target remained elusive. nih.gov A pivotal breakthrough came from experiments using affinity chromatography, where thalidomide was immobilized on beads to "fish out" its binding partners from cell lysates. oup.com This work successfully identified CRBN as the specific protein that binds to thalidomide and its derivatives. jst.go.jpoup.com

CRBN was identified as a substrate receptor for the Cullin-RING ligase 4 (CRL4) E3 ubiquitin ligase complex, which also comprises Damaged DNA-Binding Protein 1 (DDB1), Cullin 4A (CUL4A), and Regulator of Cullins 1 (ROC1). nih.govnih.gov This complex, known as CRL4CRBN, is a key component of the ubiquitin-proteasome system, which is responsible for tagging proteins for degradation. nih.gov Further studies confirmed that the binding of IMiDs like lenalidomide to CRBN is essential for their therapeutic effects, including their potent anti-myeloma activity. mdpi.comresearchgate.net It was demonstrated that cancer cells with reduced CRBN expression were resistant to lenalidomide, solidifying CRBN's role as the essential mediator of the drug's action. mdpi.com This discovery transformed the understanding of IMiDs from simple inhibitors to modulators of a fundamental cellular degradation pathway. nih.govrsc.org

Functional Modulation of CRL4CRBN E3 Ubiquitin Ligase Substrate Specificity

The binding of lenalidomide to CRBN initiates a novel mechanism of action, functioning as a "molecular glue" that fundamentally alters the substrate specificity of the CRL4CRBN E3 ubiquitin ligase. nih.gov Rather than inhibiting the enzyme, lenalidomide induces a conformational change in the substrate-binding pocket of CRBN. nih.govnoaa.gov This creates a new binding surface that has a high affinity for proteins that are not normally recognized by the CRL4CRBN complex. rsc.orgnih.gov These newly recognized proteins are termed "neosubstrates." jst.go.jp

Once a neosubstrate is recruited to the lenalidomide-bound CRBN, the CRL4CRBN complex ubiquitinates it, marking it for destruction by the 26S proteasome. nih.gov This induced-proximity mechanism effectively hijacks the cell's own protein disposal machinery to eliminate specific target proteins. broadinstitute.org The glutarimide (B196013) ring of lenalidomide fits into a tri-tryptophan pocket on CRBN, while the phthaloyl ring is exposed, contributing to the new surface that recruits neosubstrates. noaa.gov This repurposing of the E3 ligase machinery represents a paradigm shift in pharmacology, demonstrating that small molecules can be used to induce the degradation of previously "undruggable" protein targets. nih.govbroadinstitute.org

Characterization of CRBN-Mediated Neosubstrate Degradation Induced by Lenalidomide

Following the discovery of CRBN as the target of lenalidomide, research efforts shifted to identifying the specific neosubstrates whose degradation accounts for the drug's therapeutic effects. Through the use of advanced techniques like quantitative proteomics and global ubiquitination profiling, scientists were able to identify proteins that were selectively degraded in cells upon treatment with lenalidomide. nih.govnih.govbeyondspringpharma.com This led to the characterization of several key neosubstrates that are central to the drug's efficacy in treating certain cancers. nih.govresearchgate.net

Among the most significant neosubstrates of lenalidomide are the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3), which are lymphoid transcription factors crucial for B-cell development and the survival of multiple myeloma cells. nih.govresearchgate.netnih.gov Seminal studies demonstrated that in the presence of lenalidomide, CRBN selectively binds to and promotes the ubiquitination and subsequent proteasomal degradation of IKZF1 (Ikaros) and IKZF3 (Aiolos). beyondspringpharma.comecancer.orgnih.gov

The degradation of these transcription factors leads to two major therapeutic outcomes. First, it directly causes the death of multiple myeloma cells, which are dependent on IKZF1 and IKZF3 for survival. researchgate.netnih.gov The loss of these factors disrupts a key transcriptional network involving c-Myc and IRF4, leading to cell growth inhibition and apoptosis. nih.govresearchgate.net Second, the degradation of IKZF1 and IKZF3 in T cells leads to immunomodulatory effects, including increased production of Interleukin-2 (IL-2), which enhances anti-tumor immunity. nih.govecancer.org Notably, other Ikaros family members, such as IKZF2 and IKZF4, are not degraded, highlighting the remarkable specificity of this molecular glue mechanism. beyondspringpharma.com

Table 1: Effects of Lenalidomide on IKZF1 and IKZF3

| Finding | Methodology | Outcome | Reference |

|---|---|---|---|

| Selective Degradation | Quantitative Proteomics | Lenalidomide treatment leads to a rapid and dose-dependent decrease in IKZF1 and IKZF3 protein levels, but not mRNA levels. | beyondspringpharma.com |

| Enhanced Ubiquitination | Immunoprecipitation & Western Blot | Lenalidomide induces the polyubiquitination of IKZF1 and IKZF3. | beyondspringpharma.com |

| CRBN-Dependent Interaction | Co-immunoprecipitation | Lenalidomide promotes the physical interaction between CRBN and both IKZF1 and IKZF3. | nih.govbeyondspringpharma.com |

| Anti-Myeloma Activity | Cell Viability Assays | Loss of IKZF1 and IKZF3 is necessary and sufficient for the anti-proliferative effects of lenalidomide in multiple myeloma cells. | researchgate.netnih.gov |

| Immunomodulation | ELISA | Degradation of IKZF1/IKZF3 in T cells leads to increased IL-2 secretion. | ecancer.org |

Another critical neosubstrate targeted for degradation by lenalidomide is Casein Kinase 1 Alpha (CK1α), encoded by the CSNK1A1 gene. nih.govnih.govnih.gov The degradation of CK1α is the key mechanism behind lenalidomide's high efficacy in treating myelodysplastic syndrome (MDS) with a heterozygous deletion of chromosome 5q (del(5q)). nih.govnih.gov The commonly deleted region in this syndrome includes the CSNK1A1 gene, leaving the malignant cells with only one copy and thus reduced levels of CK1α (haploinsufficiency). nih.gov

Lenalidomide treatment induces the ubiquitination and degradation of the remaining CK1α protein. nih.govresearchgate.net This further reduction is selectively lethal to the del(5q) MDS cells, while normal cells with two copies of the gene are less affected, providing a therapeutic window. nih.govnih.gov The interaction is highly specific; CRBN and lenalidomide together form a composite surface that binds to a β-hairpin loop within CK1α, recruiting it for degradation. noaa.govnih.govnih.gov This discovery provided a clear mechanistic explanation for the drug's targeted effect in this specific genetic subtype of MDS. nih.gov

Table 2: Lenalidomide-Induced Degradation of CK1α

| Finding | Methodology | Outcome | Reference |

|---|---|---|---|

| Selective Degradation in del(5q) MDS | Quantitative Mass Spectrometry | Lenalidomide induces ubiquitination and degradation of CK1α in myeloid cells. | nih.gov |

| CRBN-Dependence | CRISPR/Cas9 Knockout | CRBN knockout cells are resistant to lenalidomide-induced CK1α degradation. | nih.gov |

| Mechanism of Selectivity | Cell Viability Assays | Haploinsufficiency of CSNK1A1 sensitizes cells to lenalidomide. | nih.govnih.gov |

| Structural Basis | X-ray Crystallography | Lenalidomide acts as a molecular glue between CRBN and a β-hairpin loop on CK1α. | noaa.govnih.gov |

| Dose and Time Dependence | Western Blot | Lenalidomide causes a dose- and time-dependent reduction of CK1α protein levels in multiple myeloma cells. | oncotarget.comresearchgate.net |

Beyond the well-characterized targets of IKZF1, IKZF3, and CK1α, proteomic studies have revealed that lenalidomide and its analogs can induce the degradation of a wider array of proteins. d-nb.info Many of these additional neosubstrates are also C2H2 zinc finger (ZF) transcription factors, which appear to share a common structural motif—a β-hairpin loop containing a critical glycine (B1666218) residue—that is recognized by the drug-CRBN complex. researchgate.net

Mass spectrometry-based screens have identified several other zinc finger proteins as potential neosubstrates, including ZNF692 and ZFP91. springernature.comrsc.org Another key target identified for some IMiD analogs is GSPT1, a translation termination factor. researchgate.netbiorxiv.org The transcription factor SALL4 has also been identified as a neosubstrate, and its degradation is implicated in the teratogenic effects of thalidomide. springernature.com The ongoing identification of new neosubstrates continues to expand the understanding of the biological consequences of CRBN modulation and provides new avenues for therapeutic development. d-nb.info

A crucial area of research is the investigation of how subtle changes to the chemical structure of IMiDs can dramatically alter their neosubstrate selectivity. researchgate.netresearchgate.net Lenalidomide, pomalidomide (B1683931), and thalidomide, despite being structurally similar, exhibit different potencies and profiles of neosubstrate degradation. nih.gov For example, lenalidomide degrades CK1α, whereas pomalidomide does not, a difference attributed to fine structural distinctions in how they modify the CRBN binding surface. nih.gov

This principle has given rise to a new class of agents known as Cereblon E3 Ligase Modulators (CELMoDs), which are rationally designed to optimize affinity for CRBN and selectively induce the degradation of specific targets. rsc.orgmdpi.com For instance, the experimental CELMoD CC-885 potently degrades GSPT1, while newer compounds are being developed to enhance the degradation of IKZF1 and IKZF3. d-nb.infobiorxiv.orgnih.gov Furthermore, modifications at different positions on the lenalidomide scaffold, such as the 6-position, have been shown to control neosubstrate selectivity, allowing for the design of molecules that degrade anti-cancer targets like IKZF1 while sparing others like SALL4. researchgate.netresearchgate.net This ability to tune the degradation profile of a molecular glue holds immense promise for developing more effective and safer therapeutics by precisely targeting disease-causing proteins. researchgate.netbiorxiv.org

Lenalidomide 4 Peg2 Amine Dihydrochloride As a Functionalized Cereblon Ligand for Protac Research and Development

Structural Design and Functionalization of Lenalidomide (B1683929) 4'-PEG2-amine Dihydrochloride (B599025)

Lenalidomide 4'-PEG2-amine dihydrochloride is a synthetic compound meticulously designed for PROTAC development. Its structure consists of the core lenalidomide molecule, which serves as the CRBN-recruiting element. This core is functionalized at the 4'-position of the phthalimide (B116566) ring with a short polyethylene (B3416737) glycol (PEG) linker, specifically a diethylene glycol (PEG2) unit, which is terminated with a primary amine group.

The choice of the 4'-position for linker attachment is a common and effective synthetic strategy for functionalizing lenalidomide. smolecule.com This position allows for direct nucleophilic aromatic substitution with primary amines, providing a straightforward and efficient route for linker integration without significantly disrupting the crucial interactions between lenalidomide and the CRBN E3 ligase. smolecule.com The terminal amine on the PEG2 linker provides a reactive handle, ready for conjugation to a ligand targeting a specific protein for degradation. The dihydrochloride salt form enhances the compound's stability and solubility for use in subsequent chemical reactions.

Integration of this compound into Heterobifunctional Proteolysis-Targeting Chimeras (PROTACs)

The primary application of this compound is as a foundational building block for the modular synthesis of PROTACs. szabo-scandic.com The synthesis of a PROTAC involves coupling this pre-functionalized CRBN ligand-linker moiety with a "warhead"—a ligand designed to bind to a specific POI. The terminal primary amine of the PEG2 linker is typically reacted with an activated carboxylic acid on the POI ligand to form a stable amide bond, thus completing the tripartite structure of the PROTAC. nih.gov

This modular approach accelerates the discovery and optimization of new degraders, as a library of PROTACs can be rapidly generated by combining different POI ligands with the this compound building block. This strategy allows researchers to efficiently explore the degradation of various target proteins by leveraging the well-characterized interaction between lenalidomide and the CRBN E3 ligase.

Role of Polyethylene Glycol (PEG) Linkers, Specifically PEG2, in PROTAC Design and Activity

The PEG2 linker, composed of two ethylene (B1197577) glycol units, provides a balance of flexibility and defined length. This flexibility can be crucial for allowing the PROTAC to adopt the optimal conformation required to form a stable and productive ternary complex between the POI and the CRBN E3 ligase, which is the prerequisite for subsequent ubiquitination and degradation of the target protein. precisepeg.com

Extensive research has demonstrated that the length and chemical composition of the linker are critical determinants of a PROTAC's potency and selectivity. nih.gov There is often an optimal linker length for a given POI and E3 ligase pair, as the linker must be long enough to bridge the two proteins effectively without introducing excessive flexibility or strain that could destabilize the ternary complex. nih.govrsc.org Linkers that are too short or too long can lead to a sharp decrease in degradation efficiency. nih.govnih.gov

For instance, studies on various PROTACs have shown that systematically varying the linker length can have a profound impact on activity. A study by Cyrus et al. on estrogen receptor (ER)-targeting PROTACs found that a 16-atom chain length was optimal for ER degradation, with both shorter and longer linkers showing reduced efficacy. nih.govrsc.orgresearchgate.net Similarly, altering the linker composition can switch the selectivity of a PROTAC. A lapatinib-based PROTAC was shown to degrade both EGFR and HER2, but the extension of the linker by a single ethylene glycol unit resulted in a PROTAC that was selective for EGFR degradation only. nih.gov

| PROTAC System | Linker Modification | Observed Effect on Efficacy/Selectivity | Reference |

| ER-targeting PROTACs | Varying alkyl chain lengths | Optimal degradation observed with a 16-atom linker; shorter or longer linkers were less potent. | nih.govrsc.org |

| Lapatinib-based PROTAC | Extension of linker by one ethylene glycol unit | Switched from a dual EGFR/HER2 degrader to a selective EGFR degrader. | nih.gov |

| CRABP-I/II PROTACs | Longer PEG linker vs. shorter linker | The longer PEG-linker shifted selectivity towards CRABP-I, while the shorter one favored CRABP-II. | explorationpub.com |

The point at which the linker is attached to the E3 ligase ligand is another crucial parameter in PROTAC design. explorationpub.com An inappropriate attachment point can impair the ligand's ability to bind to the E3 ligase, thereby rendering the PROTAC inactive. The selection of a suitable attachment site is often guided by analyzing solvent-exposed regions of the ligand when it is bound to its protein partner, ensuring the linker's exit vector does not clash with the protein surface. explorationpub.com

Chemical Synthesis and Derivatization Strategies for Lenalidomide Based Chemical Probes and Protacs

General Synthetic Routes to the Lenalidomide (B1683929) Core Structure for Research Purposes

The synthesis of the core lenalidomide structure for research applications typically involves a multi-step process. A common and well-documented route begins with methyl 2-methyl-3-nitrobenzoate. preprints.orggoogle.com This starting material undergoes side-chain bromination, often using N-bromosuccinimide (NBS), to yield methyl 2-(bromomethyl)-3-nitrobenzoate. preprints.orggoogle.com

In a parallel step, the glutamine-derived portion of the molecule is prepared. L-glutamine can be protected and then cyclized to form the 3-aminopiperidine-2,6-dione (B110489) hydrochloride salt. preprints.org The key condensation reaction then involves coupling the brominated nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride. researchgate.netresearchgate.net This step is typically carried out in a solvent like N,N-dimethylformamide (DMF) with a base such as triethylamine (B128534) to yield the nitro-intermediate, 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione. google.comgoogle.com

The final step in forming the lenalidomide core is the reduction of the nitro group to the primary amine at the 4-position. frontiersin.org This is most commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. frontiersin.orggoogle.com Alternative reducing agents like iron-ammonium chloride have also been reported, though sometimes with lower yields. frontiersin.org This reduction yields the final 3-(4-amino-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione, the core structure known as lenalidomide. google.com

Table 1: Key Stages in a Common Lenalidomide Synthesis Route

| Step | Starting Material | Key Reagents | Product |

|---|---|---|---|

| 1. Bromination | Methyl 2-methyl-3-nitrobenzoate | N-Bromosuccinimide (NBS), AIBN | Methyl 2-(bromomethyl)-3-nitrobenzoate preprints.org |

| 2. Cyclization | L-glutamine (Cbz-protected) | CDI, H2, Pd/C | 3-aminopiperidine-2,6-dione HCl preprints.org |

| 3. Condensation | Methyl 2-(bromomethyl)-3-nitrobenzoate & 3-aminopiperidine-2,6-dione HCl | Triethylamine, DMF | 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione google.comgoogle.com |

| 4. Reduction | 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione | H2, Palladium on carbon (Pd/C) | Lenalidomide frontiersin.orggoogle.com |

Directed Functionalization of Lenalidomide for Linker Attachment in PROTAC Synthesis

For lenalidomide to be incorporated into a PROTAC, it must be chemically modified to allow for the attachment of a linker. researchgate.net The position of this attachment, or exit vector, is critical as it influences the geometry of the ternary complex and the subsequent degradation efficiency. Structure-activity relationship studies have shown that modifications at the 4'-amino position of the isoindolinone ring can maintain favorable binding to the CRBN E3 ligase, making it a common site for linker attachment. smolecule.com

Alkylation and Amidation Approaches for Amine Introduction at Specific Positions

Alkylation and amidation are primary strategies for functionalizing the lenalidomide core, particularly at the 4'-amino group. nih.gov A chemoselective alkylation of the arylamine can be achieved using various halides in the presence of an organic base. nih.govacs.org Studies have shown that N,N-diisopropylethylamine (DIPEA) is an effective base for this transformation, promoting the generation of the desired N-alkylated product under mild conditions, which is a crucial step for building PROTAC libraries. nih.govmssm.edumedchemexpress.cn This method allows for the direct attachment of linkers containing electrophilic groups like alkyl halides. frontiersin.org

Alternatively, linkers containing carboxylic acids can be attached via an amide bond. frontiersin.org This involves standard amide coupling reactions where the 4'-amino group of lenalidomide acts as the nucleophile. These methods provide versatile and robust ways to introduce a variety of linkers with different chemical properties and lengths, which is essential for optimizing PROTAC activity.

Specific Synthetic Methodologies for Lenalidomide 4'-PEGn-amine Derivatives

The synthesis of specific derivatives like Lenalidomide 4'-PEG2-amine dihydrochloride (B599025) is a targeted application of the aforementioned functionalization strategies. This molecule incorporates a short polyethylene (B3416737) glycol (PEG) linker, which can enhance solubility and provide conformational flexibility, with a terminal amine group ready for conjugation to a target protein ligand. smolecule.com

The synthesis typically involves the N-alkylation of the 4'-amino group of lenalidomide. A bifunctional PEG2 linker, functionalized with a leaving group (such as a halide or tosylate) at one end and a protected amine at the other, is reacted with the lenalidomide core. The reaction proceeds via nucleophilic substitution, where the 4'-amino group displaces the leaving group on the PEG linker. smolecule.com Following the successful attachment of the linker, the protecting group on the terminal amine is removed to yield the final Lenalidomide 4'-PEG2-amine product. This compound serves as a ready-to-use building block for the final step of PROTAC synthesis, which is the conjugation to a ligand for a protein of interest. rndsystems.com

Table 2: Properties of Lenalidomide 4'-PEG2-amine dihydrochloride

| Property | Value |

|---|---|

| CAS Number | 2624336-88-3 medchemexpress.com |

| Chemical Formula | C19H26N4O5.2HCl |

| Molecular Weight | 463.36 g/mol |

| Description | A functionalized Cereblon (CRBN) ligand incorporating a PEG2 linker with a terminal amine for PROTAC development. |

High-Throughput Synthesis and Combinatorial Approaches for Lenalidomide-Based PROTAC Libraries

The discovery of potent and selective PROTACs often requires the screening of a large number of candidates with variations in the E3 ligand, linker, and target ligand. To facilitate this, high-throughput and combinatorial synthesis approaches have been developed to create extensive PROTAC libraries. strath.ac.uk

One strategy involves the parallel synthesis of a lenalidomide-based PROTAC library using the chemoselective alkylation reaction. nih.govacs.org By reacting the lenalidomide core with a diverse set of linkers containing halide functional groups, a library of functionalized lenalidomide analogues can be rapidly generated. strath.ac.uk These intermediates can then be coupled to various target protein ligands to complete the PROTAC synthesis.

More advanced platforms utilize miniaturized and automated synthesis. nih.gov For example, combinatorial solid-phase synthesis on an array format allows for the efficient creation of hundreds of unique PROTAC-like molecules on a microscale. nih.gov This on-chip platform can integrate the synthesis and subsequent biological screening steps, significantly accelerating the drug discovery process by minimizing the amount of starting material required and eliminating the need for cumbersome transfer steps. nih.gov These high-throughput methods are crucial for exploring the vast chemical space of PROTACs and identifying molecules with optimal degradation activity. strath.ac.uk

Molecular Mechanisms and Interactions Mediated by Lenalidomide Derivatives in Research

Structural Basis of CRBN-Lenalidomide-Substrate Ternary Complex Formation

The therapeutic effects of lenalidomide (B1683929) are initiated by its ability to act as a "molecular glue," fostering the formation of a ternary complex between the substrate receptor CRBN, part of the Cullin-RING E3 ubiquitin ligase 4 (CRL4CRBN) complex, and specific target proteins known as neosubstrates. repec.orgnih.gov The drug binds to CRBN, creating a new composite surface that is recognized by the neosubstrate, leading to its degradation. nih.gov

Structural biology techniques have been instrumental in deciphering the interactions within the CRL4CRBN-IMiD-neosubstrate complex. X-ray crystallography studies have revealed the precise binding mode of lenalidomide and its analogs within a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN. nih.govrsc.org

The glutarimide (B196013) ring of lenalidomide is crucial for this interaction, fitting snugly into the pocket, while the isoindolinone ring remains exposed to the solvent. nih.govscielo.org.za This exposed portion of the drug, along with adjacent CRBN residues, forms the novel interface that recruits neosubstrates. scielo.org.za Crystal structures of the DDB1-CRBN complex bound to lenalidomide (PDB: 4TZ4, 9FJX) and in a ternary complex with the neosubstrate casein kinase 1α (CK1α) (PDB: 5FQD) have provided atomic-level detail of these interactions. rsc.orgnih.govacs.orgrcsb.org These structures show that neosubstrates like IKZF1, IKZF3, and CK1α share a common structural motif, often a β-hairpin with a critical glycine (B1666218) residue, that binds to this drug-induced interface. nih.govnih.gov

Cryo-electron microscopy (cryo-EM) studies have complemented these findings by providing insights into the dynamics of the larger CRL4CRBN complex. digitellinc.com Cryo-EM analysis of the DDB1~CRBN apo-complex revealed an "open" conformation. Upon binding of a lenalidomide-like compound, the CRBN domains rearrange into a "closed" conformation, which is the state required for stable association with neosubstrates. digitellinc.com This drug-induced conformational change is a prerequisite for the ligase's activity on its new targets. digitellinc.com Recent cryo-EM structures of the full CRL4CRBN ubiquitylation complex with various IMiDs and the neosubstrate IKZF3 show a high degree of conformational conservation, highlighting how different IMiDs can organize a structurally consistent and active ubiquitination assembly. biorxiv.org

| PDB ID | Complex Components | Resolution (Å) | Key Findings |

|---|---|---|---|

| 4TZ4 | Human DDB1, Human CRBN, Lenalidomide | 3.10 | Revealed the binding mode of lenalidomide in the CRBN TBD, with the glutarimide ring in a hydrophobic pocket and the isoindolinone ring solvent-exposed. nih.govrsc.org |

| 5FQD | DDB1, CRBN, Lenalidomide, CK1α | 2.50 | Detailed the ternary complex, showing how lenalidomide glues CK1α to CRBN, highlighting key hydrogen bonds at the protein-protein interface. nih.govacs.org |

| 4CI3 | DDB1, CRBN, Pomalidomide (B1683931) | 3.50 | Showed the binding of a lenalidomide analog, pomalidomide, establishing CRBN as the substrate receptor that binds IMiDs. rcsb.org |

| 9FJX | Human CRBN, DDB1, Lenalidomide | 2.00 | Provided a higher-resolution structure of the binary complex, aiding in the dynamic modeling and understanding of mutations conferring resistance. rcsb.org |

Computational approaches provide dynamic insights that complement static structural data. Molecular dynamics (MD) simulations have been used to investigate the stability of the lenalidomide-CRBN interaction and the resulting ternary complexes. scielo.org.zascielo.org.zaresearchgate.net Simulations of lenalidomide within the CRBN active site show that the drug-protein complex remains stable, with RMSD values reaching a plateau after an initial equilibration period. scielo.org.za

These studies highlight the importance of hydrogen bonds in stabilizing the drug-protein interaction. scielo.org.za Furthermore, biomolecular simulations have demonstrated that lenalidomide stabilizes the CRBN-CK1α complex by reinforcing key hydrogen bonds at the protein-protein interface. nih.govacs.org Specifically, interactions between CRBN residues (N351, H357, W400) and the CK1α backbone (I37, T38, N39) are strengthened in the presence of the drug. nih.govacs.org The drug achieves this by hindering water accessibility to the interface, thereby increasing the strength of these crucial intermolecular hydrogen bonds. nih.govacs.org This computational work demonstrates a direct correlation between the robustness of these H-bonds and the stability of the ternary complex. nih.govacs.org

Elucidating the Ubiquitination Cascade and Proteasomal Degradation Pathway Induced by Lenalidomide

Lenalidomide's mechanism is a prime example of targeted protein degradation, which leverages the cell's own ubiquitin-proteasome system (UPS). nih.govbroadinstitute.org The UPS is a primary pathway for controlled protein turnover, eliminating damaged or non-essential proteins to maintain cellular homeostasis. scielo.org.zaresearchgate.net

The process is initiated by lenalidomide binding to CRBN, the substrate receptor component of the CRL4CRBN E3 ubiquitin ligase complex. scielo.org.zaresearchgate.netnih.gov This binding alters CRBN's substrate specificity, enabling it to recruit neosubstrates such as the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) or the kinase CK1α. ecancer.orgnih.govbroadinstitute.orgnih.gov

Once the ternary complex (CRL4CRBN-lenalidomide-neosubstrate) is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the neosubstrate. nih.gov The repeated addition of ubiquitin molecules forms a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome. core.ac.uk The proteasome then unfolds, deubiquitinates, and proteolytically degrades the tagged neosubstrate. nih.govnih.gov This selective degradation of key proteins, such as IKZF1 and IKZF3 in multiple myeloma cells, underlies the therapeutic effects of lenalidomide. ecancer.orgbroadinstitute.orgnih.gov

Investigating Selectivity and Off-Target Interactions in Lenalidomide-Based Degraders

A critical aspect of developing protein degraders is ensuring selectivity for the intended target. For molecular glues like lenalidomide, selectivity is determined by the specific fit between the neosubstrate's degron motif and the composite surface created by the drug and CRBN. nih.gov This results in the degradation of a specific set of proteins, including IKZF1, IKZF3, and CK1α. nih.govbroadinstitute.org

However, when using lenalidomide derivatives as E3 ligase handles in PROTACs, this inherent activity can become an off-target effect. researchgate.netrepec.org A lenalidomide-based PROTAC designed to degrade a new target might still induce the degradation of endogenous neosubstrates like IKZF1. researchgate.netrepec.org Such off-target degradation can lead to unintended biological consequences. Therefore, understanding and controlling this neosubstrate selectivity is a key challenge in the field. researchgate.netrepec.org

Significant research has focused on modifying the lenalidomide scaffold to enhance selectivity in PROTACs. The goal is to create a CRBN binder that efficiently recruits the E3 ligase for the PROTAC mechanism but has diminished affinity for endogenous neosubstrates.

One successful strategy involves chemical modification of the lenalidomide phthalimide (B116566) ring. researchgate.netrepec.org Studies have shown that modifications at the 6-position of lenalidomide are critical for controlling neosubstrate selectivity. researchgate.netrepec.org For example, 6-fluoro lenalidomide was found to selectively degrade IKZF1, IKZF3, and CK1α without affecting other potential neosubstrates. researchgate.netrepec.org Incorporating these modified lenalidomide derivatives into PROTACs can result in degraders that are highly selective for the intended target protein (e.g., BET proteins) while sparing the degradation of other neosubstrates. researchgate.netrepec.org

Understanding and Modulating Neosubstrate Selectivity in Modified Lenalidomide Ligands

The therapeutic effects of lenalidomide and its analogues are mediated by their ability to reprogram the CRL4-CRBN E3 ubiquitin ligase, inducing the degradation of specific neosubstrates. nih.gov The selectivity for these neosubstrates is not fixed and can be altered by chemical modifications to the core lenalidomide structure. This has opened an avenue of research focused on creating next-generation molecular glues with tailored degradation profiles.

Detailed Research Findings:

Studies have shown that subtle chemical changes to the immunomodulatory drug (IMiD) structure can significantly modulate the selectivity of the CRBN-IMiD recognition surface for its targeted neosubstrates. biorxiv.org A key area of investigation has been the modification of the phthalimide ring of lenalidomide.

Research has demonstrated that modifications at the 6-position of the lenalidomide molecule are essential for controlling neosubstrate selectivity. researchgate.netnih.gov For example, the introduction of a fluorine atom at this position (6-fluoro lenalidomide) was found to induce the selective degradation of IKZF1, IKZF3, and CK1α, which are key targets for anti-cancer activity in multiple myeloma and 5q myelodysplastic syndromes. researchgate.netnih.gov This modification simultaneously reduced the degradation of other neosubstrates that have been linked to developmental toxicity. researchgate.net

The table below summarizes findings on how positional modifications can influence neosubstrate degradation profiles, drawing a distinction between the well-researched 6-position and the functional role of the 4'-position modification in the specific subject compound.

| Modification Position | Purpose / Effect on Selectivity | Key Neosubstrates Affected | Reference |

| 6-Position | Modulates inherent neosubstrate selectivity | Enhanced selectivity for IKZF1, IKZF3, CK1α; Reduced activity towards others like SALL4. | researchgate.netnih.govresearchgate.net |

| 4'-Position (with PEG2-amine) | Provides a linker for PROTAC synthesis | The primary function is not to modulate inherent selectivity but to recruit CRBN as part of a larger chimeric molecule. The selectivity of the resulting PROTAC is determined by the target ligand at the other end. | medchemexpress.com |

This table is interactive and based on available research data.

In essence, the field of targeted protein degradation has evolved to use the lenalidomide core as a reliable anchor to the E3 ligase system. The modulation of neosubstrate selectivity is a critical goal for developing safer and more effective molecular glues. However, for Lenalidomide 4'-PEG2-amine dihydrochloride (B599025) , the modification is designed for a different purpose—to enable its use in PROTACs, where the ultimate degradation target is determined by a separate, conjugated ligand. Therefore, data on its specific influence on the inherent neosubstrate profile of lenalidomide is not available.

Applications of Lenalidomide 4 Peg2 Amine Dihydrochloride in Chemical Biology and Target Validation Research

Development and Application of Lenalidomide (B1683929) Derivatives as Chemical Probes for Protein Function Studies

Lenalidomide and its derivatives have a well-documented history, evolving from the controversial drug thalidomide (B1683933) to cornerstone therapies for hematologic malignancies. nih.govprecisepeg.comnih.gov Their mechanism of action, which involves hijacking the CRBN E3 ligase to induce the degradation of specific proteins, has opened a new frontier in drug discovery and chemical biology. nih.govnih.gov Lenalidomide 4'-PEG2-amine dihydrochloride (B599025) is a synthetic derivative specifically designed for research applications. It incorporates the core lenalidomide structure, which binds to CRBN, and attaches it to a polyethylene (B3416737) glycol (PEG) linker that terminates in an amine group. tocris.comrndsystems.comsmolecule.com This terminal amine serves as a chemical handle, allowing scientists to covalently attach a ligand for a specific protein of interest, thereby creating a heterobifunctional molecule known as a Proteolysis-Targeting Chimera (PROTAC). medchemexpress.comrndsystems.commedchemexpress.com

The primary application of Lenalidomide 4'-PEG2-amine dihydrochloride is in the construction of PROTACs for target identification and validation. rndsystems.comsmolecule.com A PROTAC synthesized using this building block acts as a molecular bridge, simultaneously binding to a target protein and the CRBN E3 ligase. nih.gov This induced proximity triggers the cell's own quality control machinery to tag the target protein with ubiquitin, marking it for destruction by the proteasome. nih.govprecisepeg.com

This approach offers a powerful method for validating the function of a protein. By selectively degrading a target protein in a cellular or organismal model, researchers can observe the resulting phenotypic changes. This provides direct evidence of the protein's role in a specific biological pathway. For example, if degrading a particular kinase leads to apoptosis in a cancer cell line, it strongly validates that kinase as a potential therapeutic target. This degradation-based approach is fundamentally different from traditional inhibition, as it eliminates the entire protein scaffold, preventing all of its functions, including non-enzymatic scaffolding roles. precisepeg.com

Table 1: Key Proteins in Lenalidomide-Mediated Targeted Protein Degradation This table summarizes the primary function of key proteins discussed in the context of CRBN-based protein degradation.

| Protein | Function | Role in Targeted Degradation |

|---|---|---|

| Cereblon (CRBN) | Substrate receptor for the CRL4 E3 ubiquitin ligase complex. nih.govnih.gov | The E3 ligase component recruited by the lenalidomide moiety to ubiquitinate the target protein. medchemexpress.comnih.gov |

| IKZF1 (Ikaros) | A lymphoid transcription factor essential for lymphocyte development. nih.govnih.gov | A "neosubstrate" degraded in multiple myeloma cells upon lenalidomide binding to CRBN, leading to anti-cancer effects. nih.govnih.gov |

| IKZF3 (Aiolos) | A lymphoid transcription factor related to Ikaros. nih.govnih.gov | A "neosubstrate" degraded along with IKZF1 in multiple myeloma, contributing to therapeutic efficacy. nih.govnih.gov |

| CK1α (Casein Kinase 1α) | A serine/threonine kinase involved in various cellular processes. nih.govnih.gov | A "neosubstrate" whose degradation by lenalidomide is effective in treating myelodysplastic syndrome with 5q deletion. nih.govnih.govnih.gov |

Expanding the Druggable Proteome through Targeted Protein Degradation Leveraging CRBN

A significant portion of the human proteome, estimated at over 85%, consists of proteins that lack the well-defined enzymatic active sites targeted by traditional small-molecule inhibitors. nih.gov These proteins, including transcription factors, scaffolding proteins, and non-enzymatic regulatory proteins, have long been considered "undruggable." nih.gov

Targeted protein degradation (TPD) via PROTACs offers a revolutionary strategy to overcome this limitation. precisepeg.com By hijacking an E3 ligase like CRBN, the TPD approach does not require inhibiting a protein's function but rather induces its complete removal. precisepeg.combmglabtech.com this compound is a key enabler of this strategy. It provides a reliable and well-characterized module for engaging the CRBN ligase. medchemexpress.comrndsystems.com Researchers can conjugate this module to a binder that targets almost any protein surface, not just a catalytic site. This catalytic, event-driven mechanism means that a single PROTAC molecule can induce the degradation of multiple target protein molecules, potentially leading to more profound and durable biological effects than traditional occupancy-driven inhibitors. This paradigm shift dramatically expands the scope of the druggable proteome, opening up vast new therapeutic possibilities for diseases driven by proteins previously beyond reach. nih.gov

Investigation of Induced Protein-Protein Interactions (PPIs) by Molecular Glues and PROTACs

Lenalidomide and its analogues are classified as "molecular glues." nih.govnih.govnih.gov These small molecules function by inducing or stabilizing an interaction between two proteins that would not normally associate with high affinity. bmglabtech.comnih.gov Lenalidomide, for example, binds to a pocket in CRBN and alters its surface topography, creating a new interface that is recognized by "neosubstrate" proteins such as IKZF1 and CK1α. nih.govnih.gov This drug-induced protein-protein interaction (PPI) is the crucial event that leads to the ubiquitination and subsequent degradation of the neosubstrate. nih.govnih.gov

PROTACs, synthesized from building blocks like this compound, operate on a similar principle of induced proximity but with greater modularity. medchemexpress.comnih.gov The PROTAC molecule acts as a tether, with one end binding the target protein and the other end binding CRBN via the lenalidomide moiety. medchemexpress.comrndsystems.com This forms a ternary complex (Target Protein-PROTAC-CRBN), which is often unstable in the absence of the PROTAC. nih.gov Research has shown that the stability of this ternary complex is a key determinant of degradation efficiency. Molecular dynamics studies suggest that lenalidomide helps stabilize these complexes by providing hydrophobic shielding to intermolecular hydrogen bonds at the protein-protein interface, effectively transforming transient, weak interactions into robust and stable ones. nih.govscispace.comnih.gov

Functional Studies in Preclinical Biological Systems and Disease Models

The utility of this compound is ultimately demonstrated through its application in functional studies within relevant biological contexts. By enabling the creation of specific protein degraders, it allows for the precise dissection of protein function in various cell lines and disease models.

The effects of CRBN-mediated protein degradation have been extensively studied in cancer cell lines. In multiple myeloma (MM) cell lines, lenalidomide-induced degradation of the transcription factors IKZF1 and IKZF3 leads to the downregulation of a critical oncogene, IRF4, resulting in cell cycle arrest and apoptosis. nih.govnih.gov Similarly, in cell models of del(5q) myelodysplastic syndrome (MDS), lenalidomide-driven degradation of CK1α is selectively toxic to the malignant cells. nih.govnih.gov

The modular nature of PROTACs built from this compound allows this principle to be extended to other targets and cell types. Researchers have successfully developed PROTACs that degrade proteins relevant to other cancers. For instance, PROTACs using lenalidomide derivatives have been shown to degrade BET proteins, producing potent anti-proliferative effects in both MM and neuroblastoma cell lines. researchgate.net Furthermore, the specific chemical structure of the lenalidomide-based recruiter can be fine-tuned to control selectivity, enabling the design of degraders that, for example, spare certain neosubstrates while still efficiently degrading the intended target protein. researchgate.net These studies showcase the power of this chemical tool to modulate cellular phenotypes like survival and proliferation by targeting key disease-driving proteins for degradation.

Table 2: Examples of Phenotypic Modulation via CRBN-Mediated Degradation This table provides examples of cellular outcomes in different cell lines following the targeted degradation of specific proteins using lenalidomide or its derivatives.

| Target Protein(s) | Cell Line Type | Resulting Cellular Phenotype |

|---|---|---|

| IKZF1, IKZF3 | Multiple Myeloma (MM) | Downregulation of IRF4, leading to cell cycle arrest and apoptosis. nih.govnih.gov |

| CK1α | del(5q) Myelodysplastic Syndrome (MDS) | Selective cell death in malignant cells. nih.govnih.gov |

| BET Proteins | Multiple Myeloma (MM), Neuroblastoma | Potent anti-proliferative effects. researchgate.net |

| AKR1C3 | Prostate Cancer Models | Degradation of a protein implicated in cancer progression. smolecule.com |

Impact on Specific Intracellular Signaling Pathways and Regulatory Networks

This compound, as a functionalized derivative of lenalidomide, is instrumental in the development of Proteolysis Targeting Chimeras (PROTACs). Its mechanism of action is intrinsically linked to the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase complex. This recruitment modulates the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, thereby impacting various downstream signaling pathways and regulatory networks. The primary targets of the lenalidomide moiety itself, known as neosubstrates, are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1α (CK1α).

The degradation of these key proteins initiates a cascade of effects on intracellular signaling. For instance, the degradation of IKZF1 and IKZF3 leads to the downregulation of Interferon Regulatory Factor 4 (IRF4) and the proto-oncogene c-MYC, both of which are critical for the survival of multiple myeloma cells. In the context of del(5q) myelodysplastic syndrome (MDS), the degradation of CK1α results in the activation of the p53 signaling pathway and subsequent apoptosis of malignant cells.

Recent research has focused on creating derivatives of lenalidomide to enhance the selectivity and efficacy of neosubstrate degradation. These studies provide valuable quantitative data on how modifications to the lenalidomide scaffold can fine-tune the impact on signaling pathways. For example, the addition of a fluorine atom at the 6-position of lenalidomide (6-fluoro lenalidomide) has been shown to increase the degradation of IKZF1, IKZF3, and CK1α, leading to a more potent anti-proliferative effect in multiple myeloma and 5q MDS cell lines.

The tables below present detailed research findings from studies on lenalidomide derivatives, illustrating their dose-dependent effects on neosubstrate degradation and the resulting impact on cell viability.

Table 1: Dose-Dependent Degradation of Neosubstrates by Lenalidomide Derivatives

This table showcases the half-maximal degradation concentration (DC₅₀) of various lenalidomide derivatives against key neosubstrates in HEK293T cells. The data highlights the enhanced potency of 6-fluoro lenalidomide (F-Le) in degrading IKZF1, IKZF3, and CK1α compared to the parent compound, lenalidomide (Le).

| Compound | IKZF1 DC₅₀ (µM) | IKZF3 DC₅₀ (µM) | CK1α DC₅₀ (µM) | SALL4 DC₅₀ (µM) |

| Lenalidomide (Le) | 0.15 | 0.08 | 0.25 | 0.03 |

| 6-fluoro lenalidomide (F-Le) | 0.07 | 0.03 | 0.11 | 0.04 |

| 6-chloro lenalidomide (Cl-Le) | 0.22 | 0.12 | 0.31 | >10 |

| Pomalidomide (B1683931) (Po) | 0.02 | 0.01 | >10 | 0.01 |

Table 2: Anti-proliferative Effects of Lenalidomide Derivatives on Cancer Cell Lines

This table presents the half-maximal growth inhibition (GI₅₀) for lenalidomide and its derivatives in various cancer cell lines. The data demonstrates the correlation between enhanced neosubstrate degradation and increased anti-proliferative activity, particularly for 6-fluoro lenalidomide in multiple myeloma (MM1.S, H929) and 5q MDS (NKM-1) cell lines.

| Compound | MM1.S GI₅₀ (µM) | H929 GI₅₀ (µM) | NKM-1 GI₅₀ (µM) | RPMI8226 GI₅₀ (µM) |

| Lenalidomide (Le) | 0.45 | 1.2 | 0.18 | >10 |

| 6-fluoro lenalidomide (F-Le) | 0.19 | 0.55 | 0.08 | >10 |

| 6-chloro lenalidomide (Cl-Le) | 0.88 | 2.5 | 0.21 | >10 |

| Pomalidomide (Po) | 0.15 | 0.35 | >10 | >10 |

Quantitative proteomics has further elucidated the broader impact of lenalidomide derivatives on the cellular proteome. Treatment of MM1.S cells with lenalidomide and its 6-position modified analogues revealed the degradation of additional proteins beyond the primary neosubstrates, such as RAB28. These findings underscore the complex interplay of regulatory networks affected by these compounds.

Future Directions and Emerging Research Opportunities for Lenalidomide Based Degraders

Rational Design and Synthesis of Next-Generation Cereblon-Binding Ligands with Enhanced Selectivity

The therapeutic efficacy and safety of lenalidomide-based degraders are intrinsically linked to the precise control over which proteins are targeted for degradation. While lenalidomide (B1683929) effectively degrades neosubstrates like IKZF1 and IKZF3, it also affects other proteins, which can lead to undesired off-target effects. nih.govbroadinstitute.org Future research is intensely focused on designing next-generation CRBN ligands with tailored selectivity profiles.

One promising strategy involves the modification of the lenalidomide scaffold. Studies have shown that modifications at the 6-position of the lenalidomide phthalimide (B116566) ring can significantly alter neosubstrate selectivity. researchgate.netrepec.org For instance, the introduction of a fluorine atom at this position can enhance the degradation of certain therapeutic targets while reducing activity against others. repec.orgnih.gov This approach allows for the fine-tuning of the degrader's activity to achieve a more desirable therapeutic window.

Beyond simple modifications, researchers are exploring entirely new chemical scaffolds that deviate from the traditional immunomodulatory drug (IMiD) structure. acs.org The goal is to develop novel non-phthalimide CRBN binders that may offer improved physicochemical properties, stability, and, most importantly, a different spectrum of neosubstrate degradation. acs.org By expanding the chemical toolkit of CRBN ligands, scientists aim to create degraders that are highly selective for their intended target, thereby minimizing the degradation of other proteins and enhancing safety. spbu.runih.gov The development of these novel binders often involves sophisticated techniques like X-ray crystallography to understand their binding modes and guide further optimization. spbu.ru

| Compound Class | Design Strategy | Desired Outcome | Key Findings |

| 6-Position Modified Lenalidomide Analogs | Introduction of substituents (e.g., fluorine) on the phthalimide ring. researchgate.netnih.gov | Altered neosubstrate selectivity and enhanced potency against specific cancer cell lines. repec.org | 6-fluoro lenalidomide showed stronger degradation of IKZF1/3 and CK1α and greater anti-proliferative effects in certain cancer cells compared to lenalidomide. repec.orgnih.gov |

| Non-Phthalimide Benzamide Binders | Optimization of physiochemical properties, stability, and on-target affinity while minimizing neosubstrate modulation. acs.org | Highly selective and potent chemically inert proximity-inducing compounds. acs.org | Novel benzamide-type ligands demonstrated potent CRBN binding and, when incorporated into PROTACs, outperformed reference degraders with significantly reduced neomorphic activity on IKZF1/3. acs.org |

| Novel Glutarimide (B196013) Derivatives | Synthesis of non-thalidomide glutarimide derivatives via thio-Michael addition. spbu.ru | To expand the chemical toolkit with new CRBN ligands suitable for PROTAC synthesis. | Identified derivatives with stronger CRBN binding than thalidomide (B1683933) and a functional group for further conjugation. spbu.ru |

Advancements in Linker Chemistry for PROTAC Optimization and Novel Architectures

PEG linkers are hydrophilic, which can improve the aqueous solubility of the resulting PROTAC, a common challenge for these relatively large molecules. precisepeg.combiochempeg.com The flexibility and length of the PEG chain can be systematically varied to optimize the distance and orientation between the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation. biochempeg.com The terminal amine group on Lenalidomide 4'-PEG2-amine dihydrochloride (B599025) provides a convenient attachment point for conjugating a wide variety of target-binding ligands. tocris.com

Future advancements in linker chemistry are moving beyond simple alkyl and PEG chains to more sophisticated designs. nih.gov Researchers are exploring linkers with increased rigidity, such as those incorporating heterocyclic scaffolds (e.g., piperazine, piperidine) or alkynes, to pre-organize the PROTAC into a bioactive conformation. nih.govprecisepeg.com The attachment point of the linker to the lenalidomide core is another critical variable, as it can affect both the stability of the molecule and its neosubstrate degradation profile. nih.gov The development of novel linker technologies, including photocleavable or "clickable" linkers, is also enabling more complex PROTAC designs and facilitating the rapid assembly of degrader libraries for screening. nih.gov

| Linker Type | Key Characteristics | Impact on PROTAC Properties |

| Alkyl Chains | Hydrophobic, synthetically accessible. precisepeg.com | Tend to have lower aqueous solubility. Length is a critical parameter for optimization. nih.govprecisepeg.com |

| Polyethylene (B3416737) Glycol (PEG) Chains | Hydrophilic, flexible, variable length. biochempeg.combiochempeg.com | Improves water solubility and cell permeability. Length can be tuned to optimize ternary complex formation. precisepeg.combiochempeg.com |

| Rigid Linkers (e.g., Alkynes, Heterocycles) | Constrained conformation. nih.govprecisepeg.com | Can enhance selectivity by pre-organizing the molecule into an active conformation, potentially improving ternary complex stability. nih.govprecisepeg.com |

| Clickable Linkers (e.g., Triazoles) | Formed via efficient click chemistry. nih.gov | Allows for rapid and modular synthesis of PROTAC libraries for efficient screening of optimal combinations. nih.gov |

Development of Highly Selective and Potent Degrader Tools for Diverse Research Questions

The modular nature of PROTACs, enabled by building blocks like Lenalidomide 4'-PEG2-amine dihydrochloride , allows for the creation of highly versatile chemical tools to probe fundamental biological questions. nih.govoup.com By conjugating the lenalidomide-based CRBN ligand to a binder for virtually any protein of interest, researchers can achieve its selective degradation, effectively creating a "knockdown" at the protein level. This approach offers advantages over genetic methods like RNAi or CRISPR, as it acts post-translationally and can be rapid and reversible.

The development of degraders with high selectivity is paramount. As discussed, modifying the lenalidomide core can tune neosubstrate activity, leading to more specific molecular glues or PROTACs. repec.orgnih.gov For example, new lenalidomide derivatives have been developed that potently and selectively induce the degradation of GSPT1, a promising cancer therapeutic target. nih.gov These selective degraders are invaluable for validating new drug targets and for dissecting the roles of specific proteins in complex cellular pathways. oup.com

The creation of "degrader toolboxes" comprising various functionalized E3 ligase ligands, including derivatives of lenalidomide, connected to a range of linkers, will empower researchers to rapidly synthesize and test degraders for new proteins of interest. This will accelerate the exploration of the "undruggable" proteome, targeting proteins that have historically been challenging for traditional small-molecule inhibitors, such as transcription factors and scaffolding proteins. nih.gov

Integration with Advanced Proteomics and Chemical Proteomics Techniques for Comprehensive Mechanism Deconvolution

Understanding the full cellular impact of a lenalidomide-based degrader requires a global and unbiased view of its effects on the proteome. protein-degradation.org Advanced proteomics techniques, particularly mass spectrometry-based approaches, are essential for comprehensively characterizing the mechanism of action of these molecules. biorxiv.org Quantitative proteomics can be used to identify not only the intended target but also any off-target proteins that are degraded, providing a complete selectivity profile. broadinstitute.org

Chemical proteomics offers a powerful complementary approach. nih.gov By developing probes based on the lenalidomide structure, such as photo-affinity-labeled versions like "photo-lenalidomide," researchers can directly identify the proteins that interact with the degrader in a cellular context. harvard.eduresearchgate.netbiorxiv.org This method can confirm direct engagement with CRBN and the target protein and can also uncover novel interacting partners and potential new neosubstrates. harvard.edu These techniques are crucial for deconvoluting the complex biology initiated by degrader treatment, including downstream effects on cellular signaling and protein complexes. nih.govharvard.edu Integrating these proteomic workflows will be critical for understanding mechanisms of resistance and for the rational design of next-generation degraders with improved efficacy and safety profiles. protein-degradation.org

Q & A

Q. Q1. What is the role of Lenalidomide 4'-PEG2-amine dihydrochloride in PROTAC design, and how does its structure enable targeted protein degradation?

Methodological Answer: this compound serves as a cereblon (CRBN)-directed E3 ligase ligand in PROTACs (Proteolysis-Targeting Chimeras). Its structure includes a lenalidomide core, which binds CRBN, and a PEG2 linker with a terminal amine for conjugating a target protein ligand. This design facilitates ternary complex formation, enabling ubiquitination and proteasomal degradation of the target protein. To validate functionality:

Q. Q2. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Due to its acute oral toxicity (GHS06) and reproductive hazards (GHS08):

- Use personal protective equipment (PPE): gloves, lab coats, and eye protection.

- Work in a certified fume hood to prevent inhalation or skin contact.

- Store in a dry, light-sensitive container at -20°C.

- Dispose of waste via approved hazardous chemical protocols. Document all exposures and report to institutional safety committees .

Q. Q3. How should researchers design in vitro experiments to evaluate the efficacy of this compound in protein degradation studies?

Methodological Answer:

- Cell Line Selection: Use CRBN-expressing cell lines (e.g., MM.1S myeloma cells) to ensure ligand activity.

- Dose Optimization: Perform dose-response curves (0.1–10 µM) with 24–72 hr exposure.

- Control Experiments: Include negative controls (e.g., linker-only compounds) and positive controls (e.g., established PROTACs).

- Readouts: Quantify degradation via immunofluorescence or flow cytometry for target protein levels. Validate with proteasome inhibitors (e.g., MG-132) to confirm degradation mechanism .

Advanced Research Questions

Q. Q4. How can researchers optimize the conjugation efficiency of this compound to target protein ligands?

Methodological Answer:

- Coupling Chemistry: Use amine-reactive crosslinkers (e.g., NHS esters) for terminal amine conjugation. Monitor reaction pH (7.4–8.5) and temperature (4–25°C).

- Purification: Employ size-exclusion chromatography (SEC) or HPLC to isolate conjugates. Verify purity (>95%) via LC-MS.

- Characterization: Use MALDI-TOF or NMR to confirm linker integrity and stoichiometry.

- Functional Testing: Compare degradation efficiency of conjugates in cellular assays to unmodified PROTACs .

Q. Q5. What strategies address stability challenges of this compound in aqueous buffers during long-term studies?

Methodological Answer:

- Buffer Composition: Use phosphate-buffered saline (PBS) with 5–10% DMSO to enhance solubility. Avoid reducing agents (e.g., DTT) that may cleave disulfide bonds.

- Storage Conditions: Aliquot and store at -80°C under inert gas (e.g., argon) to prevent oxidation.

- Stability Assays: Perform accelerated degradation studies (e.g., 40°C for 72 hr) and analyze via HPLC to identify decomposition products .

Q. Q6. How should researchers analyze contradictory data between in vitro and in vivo models using Lenalidomide-based PROTACs?

Methodological Answer:

- Pharmacokinetic (PK) Profiling: Measure plasma half-life, tissue distribution, and metabolite formation in vivo. Compare with in vitro metabolic stability assays (e.g., microsomal incubation).

- Tumor Microenvironment Factors: Assess hypoxia, pH, and stromal interactions that may reduce PROTAC efficacy in vivo.

- Data Reconciliation: Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Validate findings with orthogonal assays (e.g., CRISPR knockouts of CRBN) .

Data Management and Validation

Q. Q7. What best practices ensure data integrity in studies involving this compound?

Methodological Answer:

- Blinded Analysis: Assign unique identifiers to samples to prevent observer bias.

- Centralized Data Validation: Prioritize central lab results (e.g., LC-MS/MS) over local assays for critical endpoints like pharmacokinetics .

- Audit Trails: Use electronic lab notebooks (ELNs) to track data modifications, ensuring compliance with FDA 21 CFR Part 11 or EMA guidelines .

Q. Q8. How can researchers resolve discrepancies in target protein degradation efficiency across experimental replicates?

Methodological Answer:

- Technical Replicates: Repeat assays with fresh reagent batches to rule out compound degradation.

- Biological Variability: Use isogenic cell lines to minimize genetic drift.

- Data Normalization: Apply internal controls (e.g., housekeeping proteins) and use robust statistical models (e.g., mixed-effects models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.